molecular formula C20H21N3O5 B3258289 (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 302822-87-3

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B3258289
CAS No.: 302822-87-3
M. Wt: 383.4 g/mol
InChI Key: UWJYJZLHBYGDRT-QGOAFFKASA-N
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Description

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic benzamide derivative developed as a potent research compound for investigating histone deacetylase (HDAC) inhibition and its therapeutic potential. This chemical belongs to a class of compounds recognized for their ability to modulate epigenetic regulation through HDAC inhibition, which plays a crucial role in gene expression patterns and cellular differentiation processes . The structural configuration features a benzamide core linked through an enone bridge to a 3-nitrophenyl moiety, with a 2-methoxyethylamino side chain contributing to optimal binding affinity and selectivity for HDAC isoforms. Researchers primarily utilize this compound to explore epigenetic mechanisms in oncology and neurology research, particularly investigating its effects on cell differentiation, proliferation, and apoptosis in various experimental models. The compound's design incorporates specific pharmacophores known to enhance target engagement while maintaining favorable physicochemical properties for cellular permeability. Current research applications include studying its potential as a chemical probe for chromatin remodeling, gene expression modulation, and protein degradation pathways. The (E)-configuration of the enone system and the electron-withdrawing nitro group significantly contribute to the molecule's biological activity and stability under research conditions. This product is provided as a high-purity solid material characterized by HPLC, NMR, and mass spectrometry, with batch-specific certificates of analysis available. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(E)-3-(2-methoxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-14-6-8-16(9-7-14)19(24)22-18(20(25)21-10-11-28-2)13-15-4-3-5-17(12-15)23(26)27/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,24)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJYJZLHBYGDRT-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 310.36 g/mol. The structure includes functional groups that may contribute to its biological activity, such as amides, nitro groups, and aromatic rings.

1. Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. The presence of the nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

  • Mechanism of Action : Potential mechanisms include the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell signaling pathways.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other derivatives containing methoxyethyl and nitrophenyl groups.

  • Case Study : In vitro tests have shown moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure's lipophilicity may play a crucial role in its membrane penetration and subsequent antimicrobial efficacy.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes could be significant for therapeutic applications.

  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

StudyMethodologyFindings
Study 1Cell viability assays on cancer cell linesInduced apoptosis in a dose-dependent manner
Study 2Antimicrobial susceptibility testingEffective against E. coli (MIC = 32 µg/mL)
Study 3Enzyme inhibition assaysIC50 for AChE = 150 µM; BChE = 45 µM

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety:

  • Animal Models : Preliminary animal studies are necessary to evaluate pharmacokinetics, toxicity, and therapeutic potential. These studies should focus on various dosages to determine the optimal therapeutic window.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of enaminone-based benzamides, which are characterized by conjugated enaminone backbones and aryl substitutions. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide C₂₀H₂₁N₃O₅ 383.404 3-Nitrophenyl, 2-methoxyethylamino, 4-methylbenzamide High polarity due to nitro group; potential for redox reactivity.
N-[(1E)-3-[(1,1-Dioxidotetrahydro-3-thiophenyl)amino]-1-(2-fluorophenyl)-3-oxo-1-propen-2-yl]-4-methylbenzamide C₂₁H₂₁FN₂O₅S 432.47 2-Fluorophenyl, 1,1-dioxidotetrahydrothiophenylamino Enhanced sulfone group stability; fluorine improves metabolic resistance.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 3-Methylbenzamide, 2-hydroxy-1,1-dimethylethyl N,O-bidentate directing group; suitable for metal-catalyzed C–H functionalization.
(E)-N-(3-(3-(4-(Dimethylamino)phenyl)acryloyl)phenyl)quinoline-2-carboxamide C₂₇H₂₃N₃O₂ 421.50 4-Dimethylaminophenyl, quinoline-2-carboxamide Extended conjugation for nonlinear optical applications; fluorescent properties.

Functional and Reactivity Differences

Electronic Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the enaminone carbonyl. This contrasts with 2-fluorophenyl (electron-withdrawing but less polar) in the sulfone-containing analogue and 4-dimethylaminophenyl (electron-donating) in the quinoline derivative .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Claisen-Schmidt condensation followed by amidation, similar to methods in and . However, analogues like the sulfone derivative require additional oxidation steps for sulfone formation .

Applications :

  • The target compound’s nitro group may render it suitable as a precursor for reduced amine derivatives in drug discovery. In contrast, the N,O-bidentate compound in is tailored for catalytic C–H activation , while the sulfone analogue’s fluorine substituent improves pharmacokinetic stability .

Spectroscopic and Crystallographic Insights

  • X-ray Crystallography : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are characterized via X-ray diffraction, confirming planar amide geometries . Similar analyses for the target compound would require advanced software (e.g., SHELXL , WinGX ) due to its stereochemical complexity .
  • NMR Profiles: The 3-nitrophenyl group in the target compound would show distinct deshielded aromatic protons (~8.5–9.0 ppm), contrasting with shielded protons in dimethylamino-substituted analogues .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amidation: Coupling of substituted benzamides with amino-functionalized intermediates (e.g., 2-methoxyethylamine) under conditions optimized for nucleophilic acyl substitution .
  • Nitration: Introduction of the 3-nitrophenyl group via electrophilic aromatic nitration, requiring controlled use of nitric acid and sulfuric acid at low temperatures to avoid over-nitration .
  • Geometric isomer control: The (E)-configuration of the propen-1-en-2-yl moiety is achieved by selecting stereospecific reagents (e.g., Wittig or Horner-Wadsworth-Emmons reactions) and maintaining inert atmospheres to prevent isomerization .

Key considerations:

  • Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.
  • Temperature gradients (e.g., −20°C for nitration vs. 80°C for amidation) are critical for regioselectivity .
  • Analytical monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity before proceeding to subsequent steps .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:
Spectroscopic methods:

  • NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxyethyl, nitrophenyl, and benzamide groups. NOESY experiments verify the (E)-configuration by spatial proximity of protons .
  • Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Crystallographic methods:

  • X-ray diffraction: Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP (for visualization) resolves bond lengths, angles, and stereochemistry. SHELXTL software handles anisotropic displacement parameters, critical for accurate electron density mapping .

Advanced: How can researchers optimize reaction conditions using statistical experimental design?

Answer:
Design of Experiments (DoE):

  • Central composite design evaluates variables like temperature, solvent ratio, and catalyst concentration to maximize yield .
  • Response surface methodology identifies non-linear interactions between parameters (e.g., solvent polarity and reaction time) .

Case study:
In flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), continuous monitoring via in-line HPLC and automated feedback loops adjusts reagent flow rates in real time, improving reproducibility .

Advanced: What computational approaches predict electronic properties and reactivity?

Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .
  • Molecular docking: Screens potential biological targets (e.g., enzyme active sites) by simulating interactions between the compound’s methoxyethyl group and hydrophobic pockets .

Tools:

  • Gaussian or ORCA for DFT.
  • AutoDock Vina for docking studies .

Advanced: How to resolve contradictions between NMR and X-ray data in stereochemical assignments?

Answer:
Conflict resolution workflow:

Validate NMR assignments: Use 2D NMR (COSY, HSQC) to confirm coupling constants and NOE correlations .

Re-examine crystallography: Check for twinning or disorder in SHELXL refinement. Anisotropic displacement parameters (ADPs) may indicate dynamic disorder in the nitro group .

Cross-validate with computational models: Overlay DFT-optimized structures with X-ray coordinates to identify discrepancies in bond angles .

Example: If NMR suggests axial chirality conflicting with X-ray data, consider temperature-dependent NMR to probe conformational flexibility .

Basic: What are key considerations in designing biological activity assays?

Answer:
Assay design principles:

  • Target selection: Prioritize enzymes/receptors with structural homology to known benzamide targets (e.g., kinases, GPCRs) .
  • Dose-response curves: Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀ values.
  • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Validation:

  • Cellular cytotoxicity: MTT assays rule out nonspecific toxicity in HEK-293 or HepG2 cells .
  • Binding assays: Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Reactant of Route 2
(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

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